

# Technical Sourcing & Handling Guide: 2-Chloro-N-ethyl-6-methylpyrimidin-4-amine

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## Compound of Interest

**Compound Name:** 2-chloro-N-ethyl-6-methylpyrimidin-4-amine

**CAS No.:** 502141-81-3

**Cat. No.:** B1595844

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## Executive Summary & Chemical Identity[1]

In drug discovery, **2-chloro-N-ethyl-6-methylpyrimidin-4-amine** serves as a critical scaffold, particularly in the synthesis of kinase inhibitors and GPCR antagonists (e.g., CRF1 receptor ligands). Its value lies in the 2-chloro "handle," which remains available for subsequent nucleophilic aromatic substitution (

) or Buchwald-Hartwig cross-coupling, while the 4-ethylamino and 6-methyl groups provide established steric and lipophilic vectors.

However, sourcing this specific secondary amine can be challenging. It is often a "make-to-order" item rather than a bulk stock commodity. This guide outlines the sourcing landscape, validates the chemical identity, and provides a "Senior Scientist" protocol for synthesis and quality control (QC) to ensure research-grade integrity.

## Chemical Specification

Property	Specification
IUPAC Name	2-chloro-N-ethyl-6-methylpyrimidin-4-amine
Common Name	2-Chloro-4-(ethylamino)-6-methylpyrimidine
Structure Description	Pyrimidine ring with a chloro at C2, ethylamino at C4, methyl at C6. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Formula	
Molecular Weight	171.63 g/mol
Key Reactivity	Electrophilic at C2 (Cl displacement); Nucleophilic at N4 (Amine).
CAS Number	Not widely indexed (Often confused with N-ethyl-N-methyl variants or 2,4-dichloro precursors). Note: Closest commercial analogs often require substructure search.

## Strategic Sourcing: The "Buy vs. Build" Matrix

As a Senior Scientist, I recommend evaluating suppliers based on Lead Time vs. Purity Risk. Because this specific N-ethyl derivative is prone to hydrolysis (conversion of the 2-Cl to 2-OH) upon long-term storage, "freshness" is a critical quality attribute.

### Supplier Tiers

#### Tier 1: Direct Manufacturers (High Reliability)

Best for: Custom synthesis requests or verified stock.

- Enamine: Global leader in building blocks. If not in stock, they have the validated protocol to synthesize it rapidly (REAL Database).
- WuXi AppTec / LabNetwork: Excellent for scaling from milligrams to grams.
- BLD Pharm: Often lists specific pyrimidine derivatives with accurate stock levels.

#### Tier 2: Aggregators (Convenience)

Best for: Checking global inventory across multiple warehouses.

- eMolecules: The industry standard for checking availability.
- MolPort: Good for accessing smaller boutique suppliers in Europe/Asia.

## The "Senior Scientist" Recommendation:

Do not rely solely on catalog stock for >10g orders. The 2-chloropyrimidine moiety is moisture-sensitive. Old stock often degrades to the inactive 2-hydroxy derivative.

- Protocol: If stock is >6 months old, request a fresh H-NMR or LC-MS before shipment.
- Alternative: Order the precursor (2,4-dichloro-6-methylpyrimidine, CAS 5464-72-2) and synthesize the target in-house (See Section 4). This guarantees 100% active electrophile.

## Technical Deep Dive: Synthesis & Reactivity

If you cannot source the compound fresh, or if you require high-purity material for SAR studies, the in-house synthesis is robust. This section details the regioselectivity that makes this molecule accessible.

### The Regioselectivity Principle

In 2,4-dichloro-6-methylpyrimidine, the chlorine at the C4 position is significantly more reactive toward nucleophilic displacement than the chlorine at C2. This is due to the para-like position relative to the ring nitrogens and the steric environment.

- Reaction: 2,4-dichloro-6-methylpyrimidine + Ethylamine

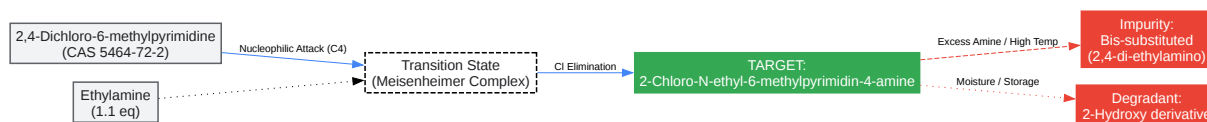
**2-chloro-N-ethyl-6-methylpyrimidin-4-amine.**

- Conditions: THF or Ethanol,

to RT.

- Outcome: Selective mono-substitution at C4.

## Visualization: Synthesis & Reactivity Pathway



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Figure 1: Reaction pathway demonstrating the regioselective synthesis of the target and potential degradation risks.

## Quality Control: The Self-Validating System

To ensure "Research Grade" (defined here as >97% purity with no active hydrolytic impurities), you must implement a self-validating QC protocol.

### A. H-NMR Validation (DMSO- )

The NMR spectrum provides a structural fingerprint. Look for these specific signals to confirm the regiochemistry (N-ethyl at C4 vs C2):

- Amine Proton (NH): Broad singlet/triplet around 7.5–8.0 ppm.
- Pyrimidine Proton (C5-H): Singlet around 6.3–6.5 ppm. Note: If this shifts significantly upfield, suspect hydrolysis.
- Ethyl Group:
  - (Methylene): Multiplet/Quintet around 3.2–3.4 ppm.
  - (Methyl of ethyl): Triplet around 1.1 ppm.

- Ring Methyl (C6-Me): Singlet around 2.2 ppm.

## B. LC-MS Purity Check

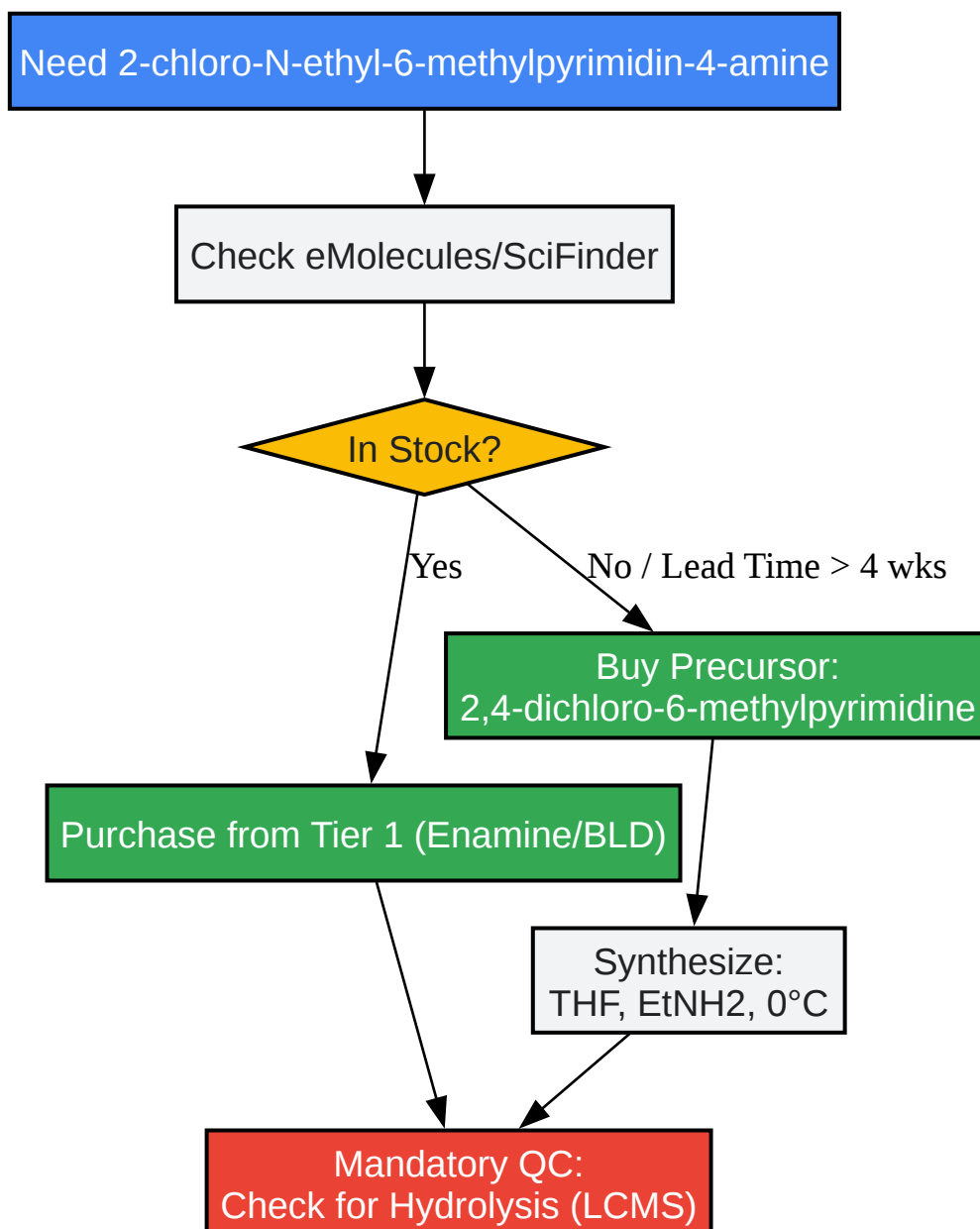
- Column: C18 Reverse Phase.
- Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
- Critical Check:
  - Target Mass:  
(Cl isotope pattern 3:1).
  - Impurity Flag: Mass of ( ). This indicates the 2-hydroxy impurity, which renders the molecule useless for further reactions.

## Recommended Suppliers & Data

The following table summarizes the sourcing landscape based on current database availability for the scaffold class.

Supplier	Type	Reliability	Notes on "Research Grade"
Enamine	Manufacturer	High	Likely "Made on Demand" via REAL database. Best for library synthesis.
BLD Pharm	Catalog	High	Often stocks specific pyrimidine intermediates. Check CAS 77200-07-8 (verify structure).
Sigma-Aldrich	Aggregator	Medium	Usually sources from third parties. Expensive for >1g quantities.[5]
Combi-Blocks	Manufacturer	High	Excellent source for the precursor (2,4-dichloro-6-methylpyrimidine) if synthesis is chosen.

## Sourcing Decision Workflow



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Figure 2: Decision tree for sourcing versus synthesizing the target molecule.

## References

- PubChem. 2-Chloro-6-methylpyrimidin-4-amine (Primary Amine Analog). National Library of Medicine. Available at: [\[Link\]](#)

- Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. *Organic & Biomolecular Chemistry*.<sup>[10][6][11]</sup> (Context on regioselectivity in pyrimidines).

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## Sources

- 1. 2-CHLORO-6-METHYLPYRIMIDIN-4-AMINE CAS#: [\[m.chemicalbook.com\]](https://m.chemicalbook.com)
- 2. 77200-07-8|2-Chloro-N-ethyl-N-methylpyrimidin-4-amine|BLD Pharm [\[bldpharm.com\]](https://bldpharm.com)
- 3. 2-Amino-4-chloro-6-methylpyrimidine | Alzchem Group [\[alzchem.com\]](https://alzchem.com)
- 4. [researchgate.net](https://researchgate.net) [\[researchgate.net\]](https://researchgate.net)
- 5. 2-Chloro-6-methylpyridin-4-amine | 79055-63-3 [\[sigmaaldrich.com\]](https://sigmaaldrich.com)
- 6. 2-氯嘧啶 95% | Sigma-Aldrich [\[sigmaaldrich.com\]](https://sigmaaldrich.com)
- 7. 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 8. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [\[chemicalbook.com\]](https://chemicalbook.com)
- 9. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties\_Chemicalbook [\[chemicalbook.com\]](https://chemicalbook.com)
- 10. 2-Chloro-N-methylpyrimidin-4-amine | CAS 66131-68-8 | SCBT - Santa Cruz Biotechnology [\[scbt.com\]](https://scbt.com)
- 11. 2-Chloro-6-methylpyrimidin-4-amine - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
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